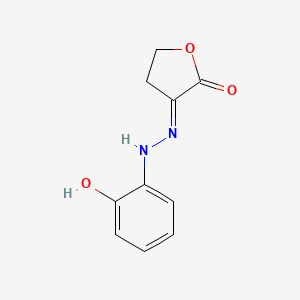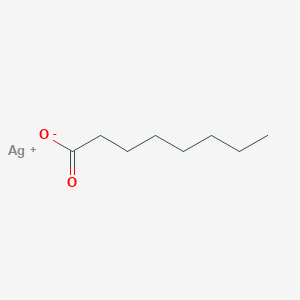
Silver(I) octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver(I) octanoate, also known as silver caprylate, is a silver salt of octanoic acid. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its antimicrobial properties, making it a valuable component in various formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silver(I) octanoate can be synthesized through the reaction of silver nitrate with octanoic acid in the presence of a base. The reaction typically involves dissolving silver nitrate in water, followed by the addition of octanoic acid and a base such as sodium hydroxide. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods: Industrial production of this compound often involves a one-pot, water-free method where silver fluoride reacts directly with octanoic acid in a non-aqueous solvent. This method yields high purity this compound with good efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Silver(I) octanoate undergoes various chemical reactions, including:
Oxidation: Silver(I) can be oxidized to silver(II) or silver(III) under specific conditions.
Reduction: Silver(I) can be reduced to metallic silver.
Substitution: Silver(I) can participate in substitution reactions where the octanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines or amines can be used to replace the octanoate ligand.
Major Products Formed:
Oxidation: Silver oxides or other higher oxidation state silver compounds.
Reduction: Metallic silver.
Substitution: Silver complexes with new ligands
Applications De Recherche Scientifique
Silver(I) octanoate has a wide range of applications in scientific research:
Mécanisme D'action
The antimicrobial activity of silver(I) octanoate is primarily due to the release of silver ions (Ag+), which interact with microbial cell membranes and proteins. Silver ions can disrupt cellular processes by binding to thiol groups in proteins, leading to the inactivation of enzymes and other essential proteins. This results in the inhibition of microbial growth and eventual cell death .
Comparaison Avec Des Composés Similaires
- Silver(I) acetate
- Silver(I) nitrate
- Silver(I) sulfadiazine
Comparison:
- Silver(I) acetate: Similar antimicrobial properties but different solubility and reactivity profiles.
- Silver(I) nitrate: Highly soluble in water and commonly used in medical applications for its strong antimicrobial activity.
- Silver(I) sulfadiazine: Widely used in burn treatments due to its sustained release of silver ions and broad-spectrum antimicrobial activity.
Uniqueness: Silver(I) octanoate is unique due to its specific ligand (octanoate), which imparts distinct solubility and reactivity characteristics. Its balance of hydrophobic and hydrophilic properties makes it suitable for various applications where other silver compounds may not be as effective .
Propriétés
Numéro CAS |
24927-67-1 |
|---|---|
Formule moléculaire |
C8H15AgO2 |
Poids moléculaire |
251.07 g/mol |
Nom IUPAC |
silver;octanoate |
InChI |
InChI=1S/C8H16O2.Ag/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
ZYPJJPHRTZPKKY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC(=O)[O-].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


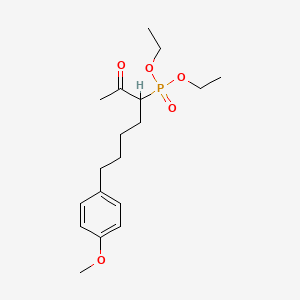





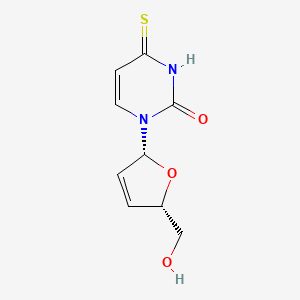
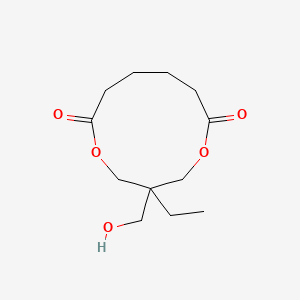
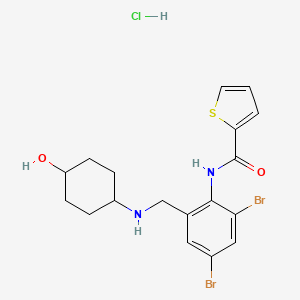


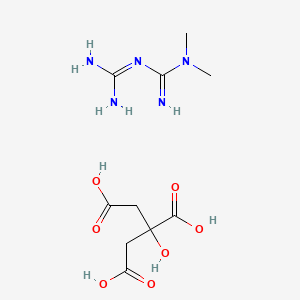
![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)
